molecular formula C14H16N2O3S B275410 4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide

4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No.: B275410
M. Wt: 292.36 g/mol
InChI Key: KLOFYYIVGJUJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxy group, two methyl groups, and a pyridinyl group attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

4-methoxy-2,3-dimethyl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H16N2O3S/c1-10-11(2)13(8-7-12(10)19-3)20(17,18)16-14-6-4-5-9-15-14/h4-9H,1-3H3,(H,15,16)

InChI Key

KLOFYYIVGJUJIS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=N2)OC

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-aminopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and pyridinyl groups enhances its versatility in various chemical reactions and research applications .

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